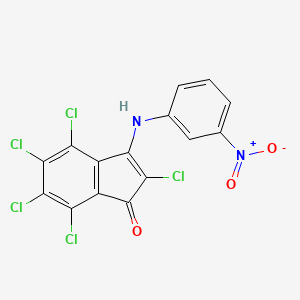
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a nitroaniline group attached to an indene backbone
Méthodes De Préparation
The synthesis of 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor followed by the introduction of the nitroaniline group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of anti-cancer agents due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and nitro group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including antimicrobial activity and inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one include other halogenated indene derivatives and nitroaniline-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
2,3-Dihydro-1H-inden-1-one derivatives: These compounds have been studied for their pharmacological properties, including anticancer and anti-inflammatory activities.
Halogenated anilines: These compounds are known for their antimicrobial properties and are used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2,4,5,6,7-pentachloro-3-(3-nitroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl5N2O3/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-2-1-3-6(4-5)22(24)25/h1-4,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGGZHKCKKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
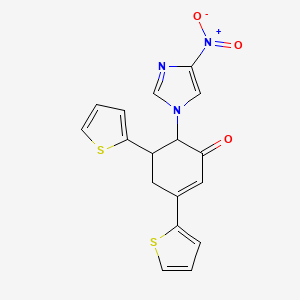
![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)
![(5E)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide](/img/structure/B5227595.png)
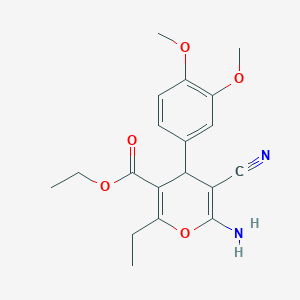
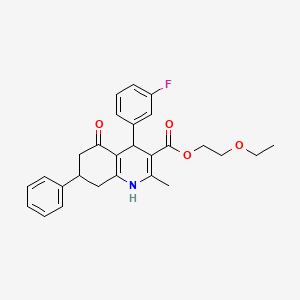
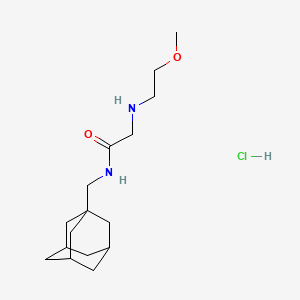
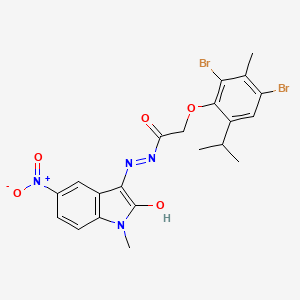

![1-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5227645.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)

